molecular formula C23H30O5 B1246808 (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde

Cat. No. B1246808
M. Wt: 386.5 g/mol
InChI Key: XPIQRNXFCGGGHZ-UTNBYVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde is a natural product found in Eucalyptus grandis with data available.

Scientific Research Applications

Synthetic Approaches in Chemistry

  • The compound has been studied in the context of synthetic approaches to phomactins, exploring stereochemical and reactivity issues during oxidation and reduction processes. This is pivotal in the synthesis of complex organic compounds (Burnell et al., 2018).

Asymmetric Synthesis of Long-Chain Polyols

  • It is relevant in the asymmetric synthesis of long-chain polyols, highlighting innovative approaches to the synthesis of complex organic structures, which could be important in various chemical syntheses (Schwenter & Vogel, 2000).

Cross-Conjugated Trienes Synthesis

  • The compound plays a role in the synthesis and dimerization of cross-conjugated trienes, an area critical for understanding complex reaction mechanisms and developing novel organic materials (Trahanovsky & Koeplinger, 1992).

Development of Bicyclic Dioxanones

  • Studies include the development of bicyclic dioxanone derivatives, emphasizing the creation of new molecules with potential applications in various chemical industries (Herradón & Seebach, 1989).

Exploration in Diterpenoid Chemistry

Polysaccharide Synthesis

  • The compound is instrumental in the chemical synthesis of novel polysaccharides, a key area in materials science and biochemistry (Okada et al., 1983).

Development of Vitamin D3 Analogues

  • It contributes to the practical synthesis of vitamin D3 analogues, highlighting its potential in pharmaceutical chemistry (Wu et al., 2001).

Applications in Photochemistry

  • This compound is significant in the study of photochemistry of allenyl salicylaldehydes, which is crucial for understanding light-induced chemical reactions (Birbaum et al., 2008).

Synthesis of Pseudo-Sugars

  • It is used in the synthesis of optically active pseudo-sugars, an important area in the development of synthetic sugar analogues for various applications (Tadano et al., 1987).

Photophysical Properties in Organic Chemistry

  • Research includes the study of its photophysical properties, contributing to our understanding of light-matter interactions in organic molecules (Deore et al., 2015).

properties

Product Name

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)15(10-24)20(18)27/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1

InChI Key

XPIQRNXFCGGGHZ-UTNBYVNNSA-N

Isomeric SMILES

CC(C)CC(=O)C1=C(C(=C2C(=C1O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C)C=O)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC3CC4CC(C4(C)C)C3(O2)C)C=O)O

synonyms

euglobal G2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
Reactant of Route 2
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
Reactant of Route 5
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde

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